1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-8-(4-Methoxyphenyl)-4-Methyl-
Description
The compound 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-dimethoxy-8-(4-methoxyphenyl)-4-methyl- is a polycyclic heterocyclic molecule featuring a benzoxonin core (a six-membered oxygen-containing ring fused to additional cyclic structures). Its structure includes:
- A partially saturated benzoxonin ring system (hexahydro designation).
- Methoxy groups at positions 4 and 7.
- A 4-methyl substituent at position 3.
- A 4-methoxyphenyl group at position 6.
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4,9-dimethoxy-8-(4-methoxyphenyl)-4-methyl-3,5,6,7-tetrahydro-2H-1-benzoxonine |
InChI |
InChI=1S/C22H28O4/c1-22(25-4)13-5-6-18-19(26-15-14-22)11-12-20(24-3)21(18)16-7-9-17(23-2)10-8-16/h7-12H,5-6,13-15H2,1-4H3 |
InChI Key |
UJHDRWXFCUUCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OC)OCC1)OC |
Origin of Product |
United States |
Biological Activity
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-8-(4-Methoxyphenyl)-4-Methyl- is a complex organic compound with significant potential in medicinal chemistry. Its biological activities are of interest due to its structural features that suggest various pharmacological effects. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure
The compound's structure is characterized by several functional groups that may contribute to its biological properties. The presence of methoxy and phenyl groups is particularly notable for their potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing benzothiazole and methoxy groups have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . Although specific data on 1-benzoxonin's antimicrobial activity is limited, it is reasonable to hypothesize similar effects based on structural analogs.
Anti-inflammatory Effects
Compounds with methoxy substitutions have been noted for their anti-inflammatory properties. A study involving related compounds demonstrated significant inhibition of nitric oxide (NO) production in macrophages upon treatment with memantine . While direct studies on 1-benzoxonin are lacking, the structural similarities suggest potential anti-inflammatory mechanisms that warrant further investigation.
Enzyme Inhibition
Enzyme inhibition is a crucial aspect of many therapeutic agents. Research on similar compounds indicates strong inhibitory activity against various enzymes. For example, certain synthesized derivatives have shown promising results as acetylcholinesterase inhibitors . Given the structural characteristics of 1-benzoxonin, it may also exhibit enzyme inhibitory effects relevant to neurodegenerative diseases.
Study on Related Compounds
A series of studies have evaluated the biological activities of compounds related to 1-benzoxonin. For instance, a study focusing on the synthesis of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives reported significant inhibitory activity against MERS-CoV with IC50 values as low as 0.09 μM . These findings illustrate the potential for similar compounds to exhibit antiviral properties.
In Vivo Studies
In vivo studies involving related compounds have demonstrated their efficacy in reducing parasitemia and inflammatory responses in animal models . Such results highlight the importance of conducting further research specifically targeting 1-benzoxonin to evaluate its therapeutic potential in vivo.
Data Summary
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzothiazole derivatives | Moderate to strong activity against bacteria |
| Anti-inflammatory | Memantine and similar compounds | Reduced NO production in macrophages |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Strong inhibitory activity |
| Antiviral | 1-phenyl-N-(benzothiazol-2-yl) derivatives | IC50 values as low as 0.09 μM |
Scientific Research Applications
Antitumor Activity
Research indicates that benzoxonin derivatives exhibit promising antitumor properties. A study demonstrated that certain modifications to the benzoxonin structure enhance its efficacy against cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
Anti-inflammatory Effects
Compounds similar to 1-Benzoxonin have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Potential
There is growing interest in the neuroprotective effects of benzoxonin derivatives. Some studies suggest that these compounds may inhibit gamma-secretase activity, which is involved in the pathogenesis of Alzheimer's disease by regulating amyloid-beta peptide production . This positions 1-Benzoxonin as a candidate for further research in neurodegenerative disease therapies.
Case Study 1: Antitumor Activity
A recent study explored the antitumor effects of modified benzoxonins on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates upon treatment with specific derivatives .
Case Study 2: Anti-inflammatory Properties
In another investigation, researchers assessed the anti-inflammatory effects of benzoxonin derivatives in animal models of induced inflammation. The findings revealed a marked decrease in inflammatory markers and improved clinical scores compared to control groups .
Comparison with Similar Compounds
Compound A : (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
- Core structure : Benzodioxocin (a fused tricyclic system with two oxygen atoms).
- Substituents :
- 3,4-Dihydroxyphenyl and 4-hydroxyphenyl groups.
- Hydroxyl groups at positions 3 and 4.
- The benzodioxocin core in Compound A is more complex than the benzoxonin system.
Compound B : 5,7-Dihydroxy-4'-methoxy-8-methylflavanone (FDB021241)
- Core structure: Flavanone (a benzopyran-4-one system).
- Substituents :
- Hydroxyl groups at positions 5 and 5.
- Methoxy group at the 4'-position of the phenyl ring.
- Methyl group at position 8.
- Key differences: The flavanone core includes a ketone group, absent in the benzoxonin system. Compound B has hydroxyl groups, making it more polar than the target compound.
Physicochemical and Functional Properties
*Estimated based on substituent counts.
†Assumes benzoxonin core (C₉H₁₂O) + substituents.
‡Calculated from IUPAC names in evidence.
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest:
Lipophilicity : The methoxy-rich structure may enhance membrane permeability compared to hydroxylated analogues, a trait advantageous in drug design .
Preparation Methods
Synthetic Pathways
Electrophilic Aromatic Substitution : The presence of electron-donating methoxy groups enhances the nucleophilicity of the aromatic system, making it susceptible to electrophilic substitution reactions. This method can be utilized to introduce various substituents onto the benzene ring of the compound.
Condensation Reactions : A common synthetic route involves the condensation of specific starting materials under acidic or basic conditions. For example, the reaction of substituted phenols with appropriate carbonyl compounds can yield intermediates that can be further transformed into 1-benzoxonin derivatives.
Stepwise Synthesis
The stepwise synthesis generally follows these stages:
Formation of the Benzoxonin Core : This involves cyclization reactions where a benzene derivative reacts with an oxin precursor.
Methoxylation : The introduction of methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Hydrogenation : If necessary, hydrogenation steps can be employed to reduce double bonds in the intermediate compounds to form saturated systems.
Experimental Conditions
The following table summarizes typical experimental conditions used in the synthesis of 1-benzoxonin:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of Core | Phenol + Carbonyl Compound | Varies | Acidic conditions often required |
| Methoxylation | Dimethyl sulfate + Base | High | Careful handling due to toxicity |
| Hydrogenation | H₂ Gas + Catalyst (Pd/C) | Moderate | Reduces unsaturation |
Research indicates that the biological activities of 1-benzoxonin derivatives warrant further investigation. Studies have shown that modifications to the core structure can enhance pharmacological properties such as anti-inflammatory and anti-cancer activities.
Biological Activity Insights
The unique structure of 1-benzoxonin allows for diverse interactions with biological targets. Some findings include:
Increased potency in inhibiting specific enzymes involved in cancer progression.
Potential neuroprotective effects attributed to its ability to cross the blood-brain barrier.
The preparation methods for 1-benzoxonin involve complex synthetic pathways that leverage electrophilic aromatic substitution and condensation reactions among other techniques. The ongoing research into its biological activities highlights its potential therapeutic applications, making it a compound of interest in medicinal chemistry.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Benzoxonin derivatives, and how can reaction efficiency be optimized?
Answer:
The mechanochemical synthesis of benzoxazinone derivatives, such as those reported in , provides a template for synthesizing structurally complex benzoxonins. This method employs 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) under solvent-free conditions to facilitate cyclization. Key parameters include:
- Catalyst ratios : A 1:1 molar ratio of TCT to PPh₃ ensures efficient activation.
- Temperature control : Reactions are typically conducted at room temperature to avoid side reactions from thermally sensitive methoxy groups.
- Purification : Column chromatography with hexane/EtOH (1:1) resolves polar byproducts .
For optimization, kinetic studies using in-situ FTIR or NMR monitoring can identify rate-limiting steps.
Basic: Which spectroscopic techniques are most effective for characterizing substitution patterns in poly-methoxylated benzoxonins?
Answer:
Combined NMR and LC-MS analyses are critical:
- ¹H/¹³C NMR : Methoxy groups (δ ~3.8–4.0 ppm in ¹H; ~55–60 ppm in ¹³C) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution positions. For example, reports δ = 3.86 ppm for methoxy protons in a triazine derivative .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular formulas, while fragmentation patterns distinguish regioisomers.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, particularly for para-methoxy substituents .
Advanced: How can computational models resolve contradictions in reactivity data for methoxy-substituted benzoxonins?
Answer:
Discrepancies in reactivity (e.g., divergent regioselectivity reports) arise from methodological differences. highlights hybrid approaches:
- Receptor-response modeling : Train machine learning (ML) models on experimental datasets (e.g., enzyme inhibition IC₅₀ values) to predict electronic effects of substituents.
- DFT calculations : Compare HOMO/LUMO energies of methoxy groups to identify electron-donating/withdrawing tendencies.
- Meta-analysis : Integrate wet-lab data (e.g., from ’s enzyme assays) with computational parameters (e.g., logP, polar surface area) to validate trends .
Advanced: What strategies assess the ecological impact of benzoxonin derivatives when ecotoxicity data are limited?
Answer:
In absence of direct ecotoxicity data (e.g., lacks biodegradability metrics), use:
- Read-across approaches : Compare to structurally similar compounds like 4-methoxybenzophenone ( ), which has known aquatic toxicity (LC₅₀ for Daphnia magna: 1.2 mg/L) .
- QSAR models : Predict bioaccumulation (logBCF) and persistence (t₁/₂) using software like EPI Suite.
- In vitro assays : Use zebrafish embryo toxicity tests (ZFET) for rapid screening .
Basic: What safety protocols are critical when handling benzoxonin derivatives in the lab?
- PPE : Wear nitrile gloves, goggles, and respirators (N95) to avoid inhalation of dust (OSHA Class 2A carcinogen risk).
- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate respiratory irritation (GHS Category 3).
- Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dispersion .
Advanced: How can electronic effects of para-methoxy vs. ortho-substituents be experimentally differentiated?
Answer:
- Hammett plots : Correlate substituent σ values with reaction rates (e.g., SNAr reactions in ).
- X-ray crystallography : Compare bond lengths in aromatic rings; para-methoxy groups exhibit greater resonance stabilization.
- UV-Vis spectroscopy : Bathochromic shifts in para-substituted derivatives indicate enhanced conjugation .
Basic: What are common pitfalls in purifying benzoxonin derivatives, and how are they mitigated?
Answer:
- Pitfall 1 : Co-elution of methoxy byproducts in column chromatography.
Solution : Use gradient elution (hexane → EtOAc) with silica gel H. - Pitfall 2 : Hydrolysis of methyl esters under acidic conditions.
Solution : Employ neutral Al₂O₃ stationary phases and anhydrous solvents .
Advanced: What methodologies elucidate metabolic pathways of benzoxonin derivatives?
Answer:
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites (e.g., O-demethylation).
- LC-MS/MS : Detect glucuronide conjugates (phase II metabolism) using negative ion mode.
- CYP450 inhibition studies : Use fluorescent probes (e.g., CYP3A4) to assess enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
